molecular formula C10H11ClO2 B8760957 Methyl 2-chloro-4-ethylbenzoate

Methyl 2-chloro-4-ethylbenzoate

Cat. No. B8760957
M. Wt: 198.64 g/mol
InChI Key: CUNOZPKXNNIQEO-UHFFFAOYSA-N
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Patent
US09107916B2

Procedure details

Charged methyl 2-chloro-4-ethenylbenzoate (437 mg, 2.23 mmol), BaSO4/Pd (100 mg, 5%) and ethyl acetate (9 mL) to a flask, the mixture was then purged with H2, and stirred at room temperature for 4 h. The reaction mixture was then filtered, concentrated to give 424 mg of the title compound (96%). 1H NMR (400 MHz, CDCl3): δ 1.24 (3H, t, J=7.6 Hz), 2.65 (2H, q, J=7.6 Hz), 3.91 (3H, s), 7.12 (1H, dd, J=1.2 Hz, 8.4 Hz), 7.28 (1H, d, J=1.6 Hz), 7.77 (1H, d, J=8.0 Hz).
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([CH:12]=[CH2:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]>[O-]S([O-])(=O)=O.[Ba+2].[Pd].C(OCC)(=O)C>[Cl:1][C:2]1[CH:11]=[C:10]([CH2:12][CH3:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)C=C
Name
Quantity
100 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Ba+2].[Pd]
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was then purged with H2
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 424 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.